IDR 1002

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

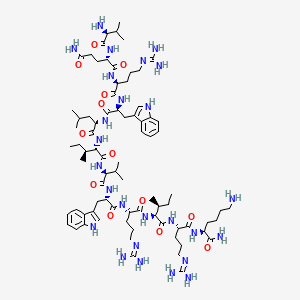

C79H130N26O13 |

|---|---|

分子量 |

1652.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C79H130N26O13/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-/m0/s1 |

InChI 键 |

SEBZWKNTKRJFDZ-BRVBZNILSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IDR-1002

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR)-1002 is a synthetic, 12-amino-acid cationic peptide (VQRWLIVWRIRK-NH2) derived from bovine bactenecin. It represents a promising class of immunomodulatory agents that enhance the host's innate immune response to combat infections and regulate inflammation, without direct antimicrobial activity. This approach minimizes the risk of developing antibiotic resistance.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of IDR-1002, detailing its effects on various immune cells, the signaling pathways it modulates, and its efficacy in preclinical models.

Core Mechanism: Immunomodulation

IDR-1002's primary mechanism of action is the modulation of the innate immune system. It orchestrates a complex series of cellular events that lead to enhanced pathogen clearance and a controlled inflammatory response. This is achieved through several key activities:

-

Chemokine and Cytokine Induction: IDR-1002 potently induces the production of chemokines, which are crucial for recruiting immune cells to the site of infection or inflammation.[1][2] It selectively enhances the secretion of monocyte and neutrophil chemoattractants.[1][4]

-

Enhanced Leukocyte Recruitment and Function: By inducing chemokines, IDR-1002 promotes the migration and infiltration of monocytes and neutrophils to the site of infection.[1][2][4] Furthermore, it enhances the functions of these immune cells.

-

Anti-inflammatory Effects: While promoting a robust initial immune response, IDR-1002 also exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in response to bacterial components like lipopolysaccharide (LPS).[5][6] This dual action helps in resolving inflammation and preventing excessive tissue damage.

Molecular Mechanisms of Action

IDR-1002 exerts its effects by interacting with and modulating specific intracellular signaling pathways. The key pathways identified are the Phosphoinositide 3-kinase (PI3K)-Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the NF-κB pathway.

Enhancement of Monocyte Migration and Adhesion

IDR-1002 significantly enhances the ability of monocytes to migrate towards chemokines and adhere to the extracellular matrix protein fibronectin.[7][8][9] This process is central to the recruitment of monocytes to sites of infection, where they can differentiate into macrophages to clear pathogens.

-

Role of the PI3K-Akt Pathway: The enhanced monocyte migration and adhesion are critically dependent on the activation of the PI3K-Akt signaling pathway.[7][8] IDR-1002 stimulation leads to a rapid increase in the phosphorylation of Akt, a key downstream effector of PI3K.[7] This activation of the PI3K-Akt pathway is essential for the subsequent activation of β1-integrins.[7][8]

-

β1-Integrin Activation: IDR-1002 promotes the activation of β1-integrins on the surface of monocytes.[7][8] Activated integrins mediate firm adhesion to fibronectin, a crucial step for cell migration. The inhibition of PI3K or Akt abrogates IDR-1002-induced β1-integrin activation and the subsequent enhancement of monocyte adhesion and migration.[7][8]

Chemokine Induction in Mononuclear Cells and Neutrophils

IDR-1002 stimulates the production of various chemokines in human peripheral blood mononuclear cells (PBMCs) and neutrophils.[1][10][6] This is a key aspect of its ability to recruit immune cells.

-

Involvement of Multiple Signaling Pathways: The induction of chemokines by IDR-1002 is mediated through a G-protein-coupled receptor (likely a Gi-coupled receptor) and involves the downstream activation of the PI3K, NF-κB, and MAPK signaling pathways.[1][2]

-

MAPK Pathway Activation: IDR-1002 induces the phosphorylation of key MAPK proteins, including ERK1/2 and p38, in primary human monocytes and neutrophils.[1][10] The activation of the MAPK pathway is essential for chemokine production.[10][6]

Anti-inflammatory Activity

In addition to its pro-inflammatory recruitment functions, IDR-1002 also demonstrates significant anti-inflammatory capabilities, which are crucial for preventing immunopathology.

-

Suppression of Pro-inflammatory Cytokines: In various cell types, including macrophages and neutrophils, IDR-1002 suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6 that are induced by bacterial components such as LPS.[10][6][11][12][13]

-

Modulation of G-Protein-Coupled Receptors: In a sterile inflammation model, IDR-1002 was shown to reduce inflammation by suppressing the expression of several transmembrane G-protein-coupled receptors, including receptors for chemokines, prostaglandins, histamine, and platelet-activating factor.[5][14]

-

Dampening of Interferon-gamma Response: IDR-1002 can also dampen the interferon-gamma (IFN-γ) response and repress the IFN regulatory factor 8-regulated network, which controls central inflammatory pathways.[5][14]

Quantitative Data Summary

The following tables summarize the quantitative effects of IDR-1002 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of IDR-1002

| Cell Type | Assay | Concentration of IDR-1002 | Observed Effect | Reference |

| Human PBMCs | Chemokine Induction (ELISA) | 100 µg/ml | Significant increase in CCL2 and CXCL8 production compared to IDR-1 and LL-37. | [1] |

| Human Monocytes | Adhesion to Fibronectin | 50 µg/ml | ~3-fold increase in adhesion. | [9] |

| Human Monocytes | Migration towards Chemokines | 20 µg/ml | Up to 5-fold enhancement of migration. | [8][9] |

| THP-1 Cells | Akt Phosphorylation | 50 µg/ml | ~2-fold increase in phosphorylation at 15 min. | |

| Human Neutrophils | Chemokine Production (ELISA) | 10 µg/ml | Significant induction of CXCL8 and CCL4. | |

| RAW 264.7 Murine Macrophages | LPS-induced TNF-α suppression | 20 µg/ml | Significant reduction in TNF-α levels. | [13] |

Table 2: In Vivo Efficacy of IDR-1002

| Animal Model | Infection/Inflammation Model | IDR-1002 Dose | Route | Outcome | Reference |

| Mouse | Staphylococcus aureus i.p. infection | 200 µ g/mouse | i.p. | >5-fold reduction in bacterial load compared to IDR-1. | [1] |

| Mouse | Escherichia coli i.p. infection | 200 µ g/mouse | i.p. | Significant reduction in bacterial load. | [2] |

| Mouse | PMA-induced ear inflammation | Topical | Topical | Dampened ear edema and pro-inflammatory cytokine production. | [5][14] |

| Mouse | Pseudomonas aeruginosa lung infection | 8 mg/kg | Intranasal | >100-fold reduction in pulmonary bacterial burden. | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of IDR-1002.

Monocyte Adhesion Assay

This assay quantifies the ability of monocytes to adhere to a fibronectin-coated surface, a critical step in their recruitment.

-

Plate Coating: 96-well polystyrene tissue culture plates are coated with 50 µg/ml of human plasma fibronectin in PBS overnight at 4°C. Plates are then washed with PBS to remove unbound fibronectin.

-

Cell Preparation: Human monocytes are isolated from peripheral blood, for example, by using a monocyte isolation kit. Cells are resuspended in a suitable cell culture medium.

-

Adhesion Assay: Monocytes are added to the fibronectin-coated wells in the presence or absence of various concentrations of IDR-1002.

-

Incubation: The plate is incubated for a specified time (e.g., 3 hours) at 37°C in a 5% CO2 incubator.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by elution of the dye and measurement of the absorbance at a specific wavelength.

Chemotaxis Assay

This assay measures the migration of monocytes towards a chemoattractant, and the effect of IDR-1002 on this process.

-

Apparatus: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a polycarbonate membrane with pores of a suitable size (e.g., 5 µm).

-

Membrane Coating: The membrane is pre-coated with 50 µg/ml of fibronectin overnight at 4°C, then washed and air-dried.

-

Assay Setup: The lower wells are filled with medium containing a chemoattractant (e.g., a specific chemokine). The upper wells are filled with a suspension of monocytes. To test the effect of IDR-1002, the peptide is added to both the upper and lower wells to avoid creating a concentration gradient.

-

Incubation: The chamber is incubated for a specified time (e.g., 1 hour) at 37°C in a 5% CO2 incubator.

-

Cell Staining and Counting: After incubation, non-migrated cells on the upper side of the membrane are removed. The cells that have migrated to the underside of the membrane are fixed and stained (e.g., with a Diff-Quick staining kit). The number of migrated cells is then counted under a microscope.

Western Blot for Akt Phosphorylation

This technique is used to detect the activation of the PI3K-Akt pathway by measuring the phosphorylation of Akt.

-

Cell Stimulation: THP-1 cells or primary monocytes are stimulated with IDR-1002 for various time points.

-

Cell Lysis: After stimulation, cells are washed with cold PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (p-Akt). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.

IDR-1002 is a potent immunomodulatory peptide with a multifaceted mechanism of action. By enhancing leukocyte recruitment and function through the activation of key signaling pathways like PI3K-Akt and MAPK, while simultaneously controlling excessive inflammation, IDR-1002 represents a novel therapeutic strategy for bacterial infections. Its ability to modulate the host's own defense mechanisms offers a significant advantage over traditional antibiotics, particularly in the era of rising antimicrobial resistance. Further research into the precise molecular interactions and clinical applications of IDR-1002 is warranted to fully realize its therapeutic potential.

References

- 1. cbr.ubc.ca [cbr.ubc.ca]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthetic Cationic Peptide IDR-1002 and Human Cathelicidin LL37 Modulate the Cell Innate Response but Differentially Impact PRRSV Replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. research.sahmri.org.au [research.sahmri.org.au]

- 6. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

IDR-1002 Peptide: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Innate Defense Regulator (IDR) peptides represent a novel class of synthetic immunomodulatory agents designed to enhance the host's innate immune response rather than directly targeting microbes. IDR-1002, a 12-amino-acid cationic peptide (VQRWLIVWRIRK-NH₂), has emerged as a promising candidate for combating bacterial infections and mitigating excessive inflammation.[1][2] This technical guide provides an in-depth analysis of IDR-1002's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its complex signaling pathways.

Introduction

The rise of antibiotic-resistant bacteria necessitates new therapeutic strategies that can effectively clear infections while controlling potentially damaging inflammatory responses.[3] IDR-1002 is a synthetic peptide derived from a bactenecin (B179754) library, selected for its potent ability to modulate the innate immune system.[1][4] Unlike traditional antibiotics, its primary mechanism is not direct microbial killing but rather the enhancement of host defense mechanisms, such as leukocyte recruitment and chemokine production, coupled with strong anti-inflammatory properties.[4][5] This dual functionality makes it a compelling therapeutic candidate for a variety of infectious and inflammatory diseases.[6][7]

Mechanism of Action

IDR-1002 exerts its effects through a multi-faceted approach, primarily by modulating cellular signaling pathways in innate immune cells like macrophages and monocytes. Its actions are context-dependent, promoting anti-infective responses in the presence of pathogens while dampening excessive inflammation in sterile or infectious contexts.[5][8]

Pro-Host Defense and Anti-Infective Activity

In the context of an infection, IDR-1002 enhances the host's ability to recruit immune cells to the site of infection.[4] This is achieved by:

-

Chemokine Induction: IDR-1002 is a potent inducer of a wide range of chemokines, including monocyte and neutrophil chemoattractants.[1][9] This action is crucial for attracting phagocytic cells to clear invading pathogens.

-

Enhanced Cell Migration: The peptide enhances the ability of monocytes to migrate on extracellular matrix proteins like fibronectin towards chemokines.[10][11] This effect is not due to direct chemoattraction but rather a "priming" of the cells for more efficient migration.[10][12]

-

Leukocyte Recruitment: In vivo studies have confirmed that administration of IDR-1002 leads to increased recruitment of neutrophils and monocytes to the site of infection, which is associated with a significant reduction in bacterial load for pathogens like Staphylococcus aureus and Escherichia coli.[1][3][4]

Anti-Inflammatory Activity

A key feature of IDR-1002 is its ability to suppress excessive inflammation, which can cause significant tissue damage during infection or in sterile inflammatory conditions.[5][6][8] Its anti-inflammatory effects include:

-

Suppression of Pro-inflammatory Cytokines: In the presence of bacterial ligands like Lipopolysaccharide (LPS) or in sterile inflammation models, IDR-1002 significantly reduces the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[5][8]

-

Modulation of TLR Signaling: It dampens inflammatory responses triggered by agonists for Toll-like receptor 4 (TLR4) and TLR2.[6][7]

-

Inhibition of NF-κB Pathway: IDR-1002 can inhibit the phosphorylation and degradation of IκBα, a critical step in the activation of the pro-inflammatory NF-κB signaling pathway.[13]

-

Suppression of G-Protein Coupled Receptors (GPCRs): In sterile inflammation, IDR-1002 suppresses the expression of multiple GPCRs, including receptors for chemokines, prostaglandins, and histamine, thereby reducing the inflammatory cascade.[6][7]

Signaling Pathways

The immunomodulatory effects of IDR-1002 are mediated through the activation and inhibition of several key intracellular signaling pathways.

Chemokine Induction and Cell Migration Pathway

Chemokine induction by IDR-1002 is initiated through an unidentified Gᵢ-coupled receptor.[1][4] This triggers a downstream cascade involving Phosphoinositide 3-kinase (PI3K), NF-κB, and Mitogen-activated protein kinase (MAPK) pathways.[3][4] Furthermore, the enhancement of monocyte migration and adhesion is critically dependent on the PI3K-Akt pathway, which leads to the activation of β1-integrins.[10]

Anti-Inflammatory Signaling Pathway

In an inflammatory context (e.g., presence of LPS), IDR-1002 interferes with TLR4 signaling. It inhibits the downstream activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the transcription of pro-inflammatory cytokine genes.

Quantitative Data

The effects of IDR-1002 have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Anti-Inflammatory Activity of IDR-1002

Effect on LPS-induced cytokine/chemokine production in RAW 264.7 macrophages after 24 hours.[8]

| Cytokine/Chemokine | IDR-1002 Concentration (µM) | % Reduction vs. LPS alone (Approx.) |

| IL-6 | 12.5 | ~60% |

| 25 | ~80% | |

| 50 | >90% | |

| TNF-α | 12.5 | ~50% |

| 25 | ~75% | |

| 50 | ~90% | |

| MCP-1 | 12.5 | ~40% |

| 25 | ~70% | |

| 50 | ~80% |

Table 2: In Vivo Anti-Infective Efficacy of IDR-1002

Protection against bacterial infection in murine models.[1]

| Infection Model | Pathogen | IDR-1002 Dose | Outcome |

| Peritoneal Infection | S. aureus | 200 µ g/mouse | Significant decrease in bacterial counts 24h post-infection. |

| Peritoneal Infection | E. coli | 200 µ g/mouse | Significant decrease in bacterial counts 24h post-infection. |

Table 3: In Vivo Anti-Inflammatory Activity of IDR-1002

Effect on inflammation in a P. aeruginosa lung infection model.[8]

| Parameter | Treatment | Result |

| IL-6 in Lungs | IDR-1002 | Significant decrease compared to infected control. |

| Alveolar Macrophage Infiltration | IDR-1002 | Reduced infiltration around the site of infection. |

| Bacterial Burden | IDR-1002 | No significant reduction in this chronic model. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize IDR-1002.

In Vitro Cytokine Suppression Assay

Objective: To quantify the ability of IDR-1002 to suppress the production of pro-inflammatory cytokines from macrophages stimulated with a TLR agonist.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in RPMI medium supplemented with 10% Fetal Bovine Serum (FBS) and seeded into 96-well plates at a density of 1 x 10⁵ cells/well. Cells are allowed to adhere overnight.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of IDR-1002 (e.g., 10-50 µg/mL). Cells are pre-incubated for 1-4 hours.

-

Stimulation: P. aeruginosa LPS (a TLR4 agonist) is added to the wells at a final concentration of 10 ng/mL. Control wells include cells with media only, LPS only, and peptide only.

-

Incubation: The plates are incubated for 24 hours at 37°C in 5% CO₂.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the culture supernatants are collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatants is measured using a multiplex bead-based assay (e.g., Cytometric Bead Array) or individual Enzyme-Linked Immunosorbent Assays (ELISAs), following the manufacturer's instructions.[14]

In Vivo Murine Peritonitis Infection Model

Objective: To assess the protective efficacy of IDR-1002 against an acute bacterial infection in vivo.

Methodology:

-

Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.

-

Peptide Administration: Mice are injected intraperitoneally (i.p.) with IDR-1002 (e.g., 200 µg per mouse) dissolved in sterile saline. Control mice receive an i.p. injection of sterile saline only.

-

Bacterial Challenge: Four hours after peptide administration, mice are infected via i.p. injection with a sublethal dose of S. aureus (e.g., 2 x 10⁸ CFU/mouse).

-

Sample Collection: 24 hours post-infection, mice are euthanized. The peritoneal cavity is washed with sterile PBS to collect the peritoneal lavage fluid.

-

Bacterial Load Quantification: The collected lavage fluid is serially diluted and plated on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar). The plates are incubated overnight at 37°C, and bacterial colonies are counted to determine the number of viable bacteria (CFU/mL) in the peritoneum.

-

Leukocyte Recruitment Analysis: A portion of the lavage fluid can be used to count total and differential leukocyte numbers (neutrophils, monocytes) using flow cytometry with specific cell surface markers (e.g., Gr-1, F4/80).

Workflow Diagram for In Vivo Efficacy Testing

Conclusion and Future Directions

IDR-1002 is a synthetic immunomodulatory peptide with a dual mechanism of action that enhances host defense while controlling excessive inflammation.[4][8] Its ability to promote leukocyte recruitment and suppress damaging cytokine storms makes it a strong candidate for further development as a novel anti-infective and anti-inflammatory therapeutic.[6][10] Future research should focus on elucidating its precise molecular targets, such as the specific GPCR it interacts with, and evaluating its efficacy and safety in more complex, human-relevant models of disease. The development of IDR-1002 and similar peptides could provide a much-needed alternative or adjunct to conventional antibiotics in an era of increasing antimicrobial resistance.

References

- 1. cbr.ubc.ca [cbr.ubc.ca]

- 2. Synthetic Cationic Peptide IDR-1002 and Human Cathelicidin LL37 Modulate the Cell Innate Response but Differentially Impact PRRSV Replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innate Defence Regulator Peptides: An Anti-Inflammatory Therapy? - Centre for Blood Research [cbr.ubc.ca]

- 6. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. Immunomodulatory Responses of Two Synthetic Peptides against Salmonella Typhimurium Infection [mdpi.com]

The Immunomodulatory Properties of IDR-1002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Innate Defense Regulator (IDR) peptides represent a promising class of synthetic immunomodulatory agents designed to enhance protective innate immune responses while controlling potentially harmful inflammation. IDR-1002, a 12-amino acid cationic peptide derived from bovine bactenecin, has emerged as a lead candidate with potent anti-infective and anti-inflammatory activities. This technical guide provides an in-depth overview of the core immunomodulatory properties of IDR-1002, focusing on its mechanism of action, impact on cellular recruitment and cytokine production, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development of this novel therapeutic candidate.

Core Immunomodulatory Mechanisms of IDR-1002

IDR-1002 exerts its effects not through direct antimicrobial activity, but by modulating the host's innate immune system. Its primary functions include enhancing the recruitment of immune cells to sites of infection or inflammation and shaping the subsequent immune response.

Enhancement of Monocyte Migration and Adhesion

A key feature of IDR-1002 is its ability to potentiate the migration of monocytes, critical cells in both initiating and resolving immune responses. While IDR-1002 itself is not a direct chemoattractant, it significantly enhances monocyte chemotaxis towards endogenous chemokines.[1][2] This enhancement is mediated through the promotion of monocyte adhesion to the extracellular matrix protein fibronectin.[1][3] Studies have shown that IDR-1002 can increase the ability of human monocytes to migrate towards chemokines by up to 5-fold.[1][2] This process is dependent on the activation of β1-integrins on the monocyte surface.[1][3]

Modulation of Cytokine and Chemokine Production

IDR-1002 exhibits a nuanced control over the production of cytokines and chemokines. It potently induces the expression of chemokines that recruit key immune cells, while simultaneously suppressing certain pro-inflammatory cytokines, thereby preventing excessive inflammation.

-

Chemokine Induction: In human peripheral blood mononuclear cells (PBMCs), IDR-1002 strongly induces the production of monocyte chemoattractants such as CCL2 (MCP-1) and CCL7 (MCP-3), as well as neutrophil chemoattractants like CXCL8 (IL-8).[4] This activity is crucial for its protective effects in bacterial infection models.[4][5][6]

-

Anti-Inflammatory Effects: IDR-1002 has been shown to suppress the production of pro-inflammatory cytokines. For instance, it can reduce lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophages.[7][8] In a murine model of sterile inflammation, topical application of IDR-1002 dampened ear edema and reduced the levels of pro-inflammatory cytokines.[7][9] Furthermore, in human bronchial epithelial cells, IDR-1002 suppressed IFNγ-induced production of the alarmin IL-33 by 85 ± 7%.[3]

Anti-Infective Properties

The immunomodulatory functions of IDR-1002 translate into potent anti-infective activity in vivo. It has demonstrated protective effects against both Gram-positive and Gram-negative bacterial infections, including Staphylococcus aureus and Escherichia coli.[4][5][6] This protection is not due to direct killing of the bacteria but rather to the enhanced recruitment of leukocytes to the site of infection and the subsequent clearance of the pathogen.[4] In a murine model of S. aureus infection, IDR-1002 treatment led to a significant reduction in bacterial load in the peritoneal lavage.[4][10]

Signaling Pathways Modulated by IDR-1002

IDR-1002's diverse immunomodulatory effects are orchestrated through the activation of specific intracellular signaling pathways.

PI3K-Akt Pathway in Monocyte Adhesion and Migration

The enhancement of monocyte adhesion to fibronectin and subsequent migration is critically dependent on the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1][3] IDR-1002 stimulation of monocytes leads to the rapid phosphorylation and activation of Akt.[3] This, in turn, triggers an "inside-out" signaling cascade that results in the conformational activation of β1-integrins, increasing their affinity for fibronectin.[1][3] Inhibition of either PI3K or Akt abrogates IDR-1002-induced monocyte adhesion and migration.[1][3]

MAPK and NF-κB Pathways in Chemokine Induction

The induction of chemokines by IDR-1002 in PBMCs involves the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][6] Stimulation with IDR-1002 leads to the phosphorylation of p38 and ERK1/2 MAPKs.[4] The use of specific inhibitors has confirmed that the MEK-1 (upstream of ERK1/2), p38, PI3K, and NF-κB pathways are all essential for IDR-1002-mediated chemokine production.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on IDR-1002.

Table 1: In Vitro Effects of IDR-1002 on Cytokine and Chemokine Production

| Cell Type | Stimulus | Analyte | Effect of IDR-1002 | Reference |

| Human PBMCs | IDR-1002 (20-100 µg/ml) | CCL2 | >10-fold increase compared to IDR-1 | [4] |

| Human PBMCs | IDR-1002 (20-100 µg/ml) | CXCL8 | >10-fold increase compared to IDR-1 | [4] |

| Human Bronchial Epithelial Cells | IFNγ | IL-33 | 85 ± 7% suppression of production | [3] |

| Human Bronchial Epithelial Cells | IDR-1002 (10 µM) | STC1 | 4 ± 0.3-fold increase in production | [3] |

| Human Bronchial Epithelial Cells | IDR-1002 (10 µM) | IL-1RA | 2.6 ± 0.4-fold increase in production | [3] |

| Mouse Bone Marrow Macrophages | IDR-1002 (100 µg/ml) | CCL4, CCL7, CXCL1 | Increased gene expression | [4] |

Table 2: In Vivo Effects of IDR-1002

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Murine S. aureus infection (i.p.) | IDR-1002 (100 µ g/mouse ) prophylactic | Bacterial load in peritoneum | Significant reduction in CFUs | [4] |

| Murine E. coli infection (i.p.) | IDR-1002 (200 µ g/mouse ) prophylactic | Bacterial load in peritoneum | Significant reduction in CFUs | [4] |

| Murine HDM-challenged (allergic asthma) | IDR-1002 (6 mg/kg) subcutaneous | IL-33 in lung | >40% suppression | [3] |

| Murine HDM-challenged (allergic asthma) | IDR-1002 (6 mg/kg) subcutaneous | Leukocyte accumulation in BALF | 66 ± 23% suppression | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the immunomodulatory properties of IDR-1002.

Monocyte Chemotaxis Assay

This assay evaluates the ability of IDR-1002 to enhance monocyte migration towards a chemoattractant.

Detailed Methodology:

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes using standard methods (e.g., plastic adherence or magnetic-activated cell sorting).

-

Assay Setup: Use a 48-well microchemotaxis chamber (e.g., from Neuro Probe). Coat the polycarbonate membrane (5-µm pores) with fibronectin (50 µg/ml) overnight at 4°C and air-dry before use.

-

Treatment: Resuspend monocytes (e.g., at 5 x 104 cells per well) in RPMI 1640 with 1% FBS. Treat cells with IDR-1002 (e.g., 20 µg/ml) or a vehicle control. Add the cell suspension to the upper wells of the chamber.

-

Chemoattractant: Add chemokines (e.g., CCL2, CCL3, CCL5, or CCL7 at 12.5 ng/ml) to the lower wells. Use media alone as a negative control.

-

Incubation: Incubate the chamber for 1 hour at 37°C in a humidified incubator with 5% CO2.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane by washing and scraping. Stain the migrated cells on the underside of the membrane with a Diff-Quick staining kit and count them under a microscope. Express results as the fold increase in migration over the media-only control.[7]

THP-1 Cell Adhesion Assay

This assay quantifies the effect of IDR-1002 on the adhesion of monocytic cells to fibronectin.

Detailed Methodology:

-

Plate Coating: Coat wells of a 96-well plate with fibronectin (e.g., 2 µg/mL) overnight at 4°C. Wash the wells with PBS before use.

-

Cell Culture and Labeling: Culture THP-1 human monocytic cells in RPMI 1640 medium supplemented with 10% FBS. For quantification, label the cells with a fluorescent dye such as Calcein-AM (e.g., 5 µM for 30 minutes).

-

Treatment: Resuspend the labeled THP-1 cells in serum-free media and treat with various concentrations of IDR-1002 or a vehicle control for a specified time (e.g., 3 hours).

-

Adhesion: Add the treated cell suspension to the fibronectin-coated wells and incubate for 45-90 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

-

Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

Akt Phosphorylation Assay (Western Blot)

This protocol details the detection of Akt phosphorylation in THP-1 cells following IDR-1002 stimulation.

Detailed Methodology:

-

Cell Culture and Stimulation: Culture THP-1 cells to the desired density. Starve the cells in serum-free media for a few hours before the experiment. Stimulate the cells with IDR-1002 (e.g., 50 µg/ml) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading and for normalization of the p-Akt signal.

Cytokine/Chemokine Quantification (ELISA)

This protocol is for measuring the concentration of cytokines and chemokines in cell culture supernatants.

Detailed Methodology:

-

Sample Collection: Culture cells (e.g., human PBMCs) and stimulate with IDR-1002 (e.g., 100 µg/ml) for a specified time (e.g., 24 hours). Collect the cell-free supernatant by centrifugation.

-

ELISA Procedure: Use commercially available ELISA kits for the specific cytokines/chemokines of interest (e.g., CCL2, CXCL8).

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight.

-

Blocking: Wash the plate and block with an appropriate blocking buffer.

-

Sample and Standard Incubation: Add standards of known concentrations and the collected supernatants to the wells and incubate.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody.

-

Enzyme Conjugate and Substrate: Wash again and add an enzyme conjugate (e.g., streptavidin-HRP). After another wash, add the substrate (e.g., TMB) and incubate until color develops.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the concentration of the cytokine/chemokine in the samples by comparing their absorbance to the standard curve.[4]

Conclusion

IDR-1002 is a potent immunomodulatory peptide with a multifaceted mechanism of action that enhances host defense against infection while controlling inflammation. Its ability to promote monocyte recruitment via the PI3K-Akt pathway and to selectively induce chemokines through MAPK and NF-κB signaling highlights its potential as a novel therapeutic agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers interested in exploring the therapeutic applications of IDR-1002 and other innate defense regulators. Further investigation into the precise molecular interactions and in vivo efficacy in various disease models will be crucial for its clinical translation.

References

- 1. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cbr.ubc.ca [cbr.ubc.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

IDR-1002 as a Synthetic Innate Defense Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Innate Defense Regulators (IDRs) represent a novel class of immunomodulatory agents that enhance the host's innate immune response to combat infections and regulate inflammation. IDR-1002, a 12-amino-acid synthetic peptide (VQRWLIVWRIRK-NH2), has emerged as a promising candidate due to its potent ability to modulate immune cell activity, including enhancing chemokine production and leukocyte recruitment, while concurrently suppressing harmful inflammatory responses.[1][2][3] This technical guide provides an in-depth overview of IDR-1002, focusing on its mechanism of action, signaling pathways, and key experimental data. Detailed methodologies for relevant assays are provided to facilitate further research and development.

Introduction

The rise of antibiotic-resistant pathogens necessitates the development of new therapeutic strategies that are not directly microbicidal but instead modulate the host's own defense mechanisms.[4] IDR-1002, a synthetic derivative of a bovine host defense peptide, bactenecin, was selected for its enhanced ability to induce chemokines in human peripheral blood mononuclear cells (PBMCs).[1][3] It has demonstrated protective effects in various preclinical models of bacterial infection and inflammation.[1][4] This document serves as a comprehensive resource for understanding the core biology and experimental evaluation of IDR-1002.

Mechanism of Action

IDR-1002's primary mechanism is the modulation of the host innate immune response. Unlike traditional antibiotics, it exhibits minimal direct antimicrobial activity. Instead, its therapeutic effects are mediated through:

-

Enhanced Chemokine and Cytokine Production: IDR-1002 is a potent inducer of chemokines, such as CCL2 (MCP-1), which are crucial for recruiting monocytes to sites of infection.[1][5] It also modulates the production of various cytokines, often suppressing pro-inflammatory cytokines like TNF-α and IL-6 in the presence of inflammatory stimuli.[4]

-

Leukocyte Recruitment and Function: By inducing chemokines, IDR-1002 enhances the recruitment of key immune cells, including neutrophils and monocytes, to infection sites.[1][6] Furthermore, it enhances monocyte migration and adhesion, critical steps in the immune response.[7]

-

Anti-inflammatory Activity: IDR-1002 has demonstrated significant anti-inflammatory properties by dampening the inflammatory response to bacterial components like lipopolysaccharide (LPS) and in sterile inflammation models.[4][8][9] This dual action of enhancing anti-infective immunity while controlling excessive inflammation is a key characteristic of IDR-1002.

Signaling Pathways

IDR-1002 exerts its effects by activating several key intracellular signaling pathways. The primary pathways implicated in its activity are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways.

PI3K-Akt Pathway

The PI3K-Akt pathway is central to IDR-1002's ability to enhance monocyte migration and adhesion.[7] Activation of this pathway leads to the downstream activation of β1-integrins, which facilitates cell adhesion to extracellular matrix components like fibronectin.[7]

Caption: IDR-1002 signaling through the PI3K-Akt pathway.

MAPK and NF-κB Pathways

The induction of chemokines by IDR-1002 is mediated through the MAPK (p38 and ERK1/2) and NF-κB signaling pathways.[1][10] These pathways are critical for the transcriptional activation of genes encoding various chemokines and cytokines.

Caption: IDR-1002-mediated chemokine induction pathways.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on IDR-1002.

Table 1: In Vitro Anti-inflammatory Activity of IDR-1002

| Cell Line | Stimulant | Cytokine/Chemokine Measured | IDR-1002 Concentration | % Reduction of Stimulant-Induced Response | Reference |

| RAW 264.7 | LPS (10 ng/ml) | IL-6 | 12.5, 25, 50 µM | Dose-dependent reduction | [4] |

| RAW 264.7 | LPS (10 ng/ml) | TNF-α | 12.5, 25, 50 µM | Dose-dependent reduction | [4] |

| RAW 264.7 | LPS (10 ng/ml) | MCP-1 | 12.5, 25, 50 µM | Dose-dependent reduction | [4] |

| HBEC-3KT | IFNγ | IL-33 | Not specified | 85 ± 7% | [10] |

Table 2: In Vitro Chemokine Induction and Monocyte Migration

| Cell Type | Assay | IDR-1002 Concentration | Key Finding | Reference |

| Human PBMCs | Chemokine Induction (ELISA) | 100 µg/ml | Stronger induction of CCL2 vs. LL-37 and IDR-1 | [1][5] |

| Human Monocytes | Chemotaxis towards chemokines | 20 µg/ml | Up to 5-fold enhancement of migration on fibronectin | [7] |

| THP-1 cells | Adhesion to fibronectin | 50 µg/ml | ~3-fold increase in adhesion after 3 hours | [7] |

| THP-1 cells | Akt Phosphorylation | Not specified | 2-fold increase at 15 minutes | [7] |

Table 3: In Vivo Efficacy of IDR-1002

| Animal Model | Infection/Inflammation Model | IDR-1002 Dose | Outcome | Reference |

| Mouse | S. aureus invasive infection | 200 µ g/mouse | >5-fold reduction in protective dose compared to IDR-1 | [1] |

| Mouse | P. aeruginosa lung infection | Not specified | Significant decrease in lung IL-6 and inflammation | [4] |

| Mouse | PMA-induced ear inflammation | Topical application | Dampened ear edema and pro-inflammatory cytokine production | [8][9] |

| Mouse | House dust mite-challenged (asthma model) | 6 mg/kg | Blunted airway hyper-responsiveness and leukocyte accumulation | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Cell Culture

-

Human PBMCs: Isolated from heparinized venous blood of healthy donors by density gradient centrifugation using Ficoll-Paque Plus.[7]

-

THP-1 and RAW 264.7 Cells: Maintained in RPMI 1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

Monocyte Adhesion Assay

This protocol is adapted from studies evaluating IDR-1002's effect on monocyte adhesion to fibronectin.[7]

Caption: Workflow for a monocyte adhesion assay.

-

Plate Coating: Coat 96-well plates with 50 µg/ml of fibronectin in PBS overnight at 4°C.

-

Washing: Wash plates twice with PBS to remove unbound fibronectin.

-

Cell Seeding: Seed THP-1 cells or primary monocytes at a density of 2 x 10^5 cells per well.

-

Inhibitor Pre-treatment (Optional): For signaling pathway studies, pre-treat cells with specific inhibitors (e.g., 10 µM LY294002 for PI3K) for 1 hour.[7]

-

Stimulation: Add IDR-1002 to the desired final concentration and incubate for the desired time (e.g., 3 hours) at 37°C.

-

Removal of Non-adherent Cells: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining and Quantification: Stain the remaining adherent cells with a suitable dye (e.g., 0.5% crystal violet). After washing and drying, solubilize the dye and measure the absorbance at a wavelength appropriate for the dye used.

Chemotaxis Assay

This assay measures the ability of IDR-1002 to enhance monocyte migration towards a chemoattractant.[7]

-

Membrane Coating: Coat the top side of a polycarbonate membrane (5-µm pores) of a transwell insert with 50 µg/ml of fibronectin overnight at 4°C.

-

Cell Preparation: Resuspend monocytes in serum-free medium.

-

Assay Setup: Place the coated transwell inserts into the lower wells of a 24-well plate containing a chemoattractant (e.g., 12.5 ng/ml CCL2) in the medium. Add IDR-1002 to both the upper and lower chambers to avoid a peptide gradient.

-

Cell Addition: Add monocytes to the upper chamber.

-

Incubation: Incubate for 1-3 hours at 37°C.

-

Cell Removal and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane using a Diff-Quick staining kit.

-

Quantification: Count the number of migrated cells per high-power field using a microscope.

In Vivo Murine Infection Model

This protocol provides a general framework for assessing the protective efficacy of IDR-1002.[1]

-

Animal Acclimatization: Use age- and sex-matched mice (e.g., C57BL/6 females) and allow them to acclimatize for at least one week.[1]

-

Peptide Administration: Administer IDR-1002 (e.g., 200 µ g/mouse ) via the desired route (e.g., intraperitoneally) at a specified time before infection (e.g., 4 hours).[1]

-

Bacterial Challenge: Infect mice with a standardized inoculum of bacteria (e.g., 2 x 10^8 CFU of S. aureus or 5 x 10^7 CFU of E. coli) via the same route.[1]

-

Monitoring: Monitor animals for clinical signs of illness.

-

Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-infection), euthanize the animals. Collect samples such as peritoneal lavage fluid or blood to determine bacterial counts (CFU).[1] Cytokine levels in the lavage fluid can be measured by ELISA or cytokine bead array.[1]

Conclusion

IDR-1002 is a synthetic innate defense regulator with a multifaceted mechanism of action that enhances host immunity against bacterial pathogens while controlling inflammation. Its ability to modulate key signaling pathways like PI3K-Akt and MAPK makes it an attractive candidate for further development as a novel anti-infective and anti-inflammatory agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of IDR-1002 and other innate defense regulators.

References

- 1. cbr.ubc.ca [cbr.ubc.ca]

- 2. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.sahmri.org.au [research.sahmri.org.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Immunomodulatory innate defence regulator (IDR) peptide alleviates airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of the IDR-1002 Peptide: A Technical Guide

Introduction

Innate Defense Regulator (IDR) peptides are synthetic immunomodulatory agents designed to harness the beneficial aspects of the innate immune system. IDR-1002 (VQRWLIVWRIRK-NH2) is a 12-amino-acid cationic peptide derived from bovine bactenecin, a host defense peptide (HDP).[1][2] Unlike many HDPs that possess direct antimicrobial activity, IDR-1002 primarily functions by modulating the host's immune response.[3][4] It exhibits a dual capability: enhancing leukocyte recruitment to clear infections while simultaneously controlling and suppressing excessive inflammatory responses that can lead to tissue damage.[1][3] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of IDR-1002, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Anti-inflammatory Action

IDR-1002 exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators. Its primary mechanisms involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory CREB pathway. The peptide's activity is often initiated through interaction with a G protein-coupled receptor (GPCR).[1][4][5]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and enzymes such as COX-2.[6] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate transcription.

IDR-1002 intervenes in this process by preventing the degradation of IκBα.[6][7] This action sequesters NF-κB in the cytoplasm, inhibiting its nuclear translocation and subsequent gene expression.[6][7] Studies have shown that pre-incubation of macrophages with IDR-1002 strongly inhibits LPS-induced IκBα phosphorylation and NF-κB nuclear translocation, leading to a significant reduction in TNF-α and COX-2 expression.[6][7]

Activation of MAPK and CREB Pathways

In contrast to its inhibitory effect on NF-κB, IDR-1002 actively promotes the phosphorylation of the cAMP-response element-binding protein (CREB).[6] CREB activation is associated with cellular repair and the resolution of inflammation. IDR-1002 achieves this by activating Mitogen-Activated Protein Kinase (MAPK) signaling cascades, specifically the p38 and ERK1/2 pathways.[1][6] These kinases, in turn, activate MSK1 (mitogen- and stress-activated protein kinase 1), which directly phosphorylates CREB at its Ser133 residue.[6]

Interestingly, while CREB activation can sometimes lead to the production of anti-inflammatory cytokines like IL-10, IDR-1002-mediated CREB phosphorylation does not consistently induce these cytokines.[6] This suggests a selective mechanism where IDR-1002 promotes a state of controlled inflammation and resolution without necessarily relying on the induction of traditional anti-inflammatory mediators. The activation of the PI3K/Akt pathway is also noted, particularly in mediating monocyte migration and adhesion, which contributes to its overall immunomodulatory profile.[8]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of IDR-1002 has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of IDR-1002

| Cell Type | Inflammatory Stimulus | IDR-1002 Conc. | Measured Mediator | Result (% Reduction vs. Stimulus Alone) | Reference |

| RAW 264.7 Macrophages | P. aeruginosa LPS (10 ng/mL) | 12.5 - 50 µM | IL-6 | Significant, dose-dependent reduction | [9] |

| RAW 264.7 Macrophages | P. aeruginosa LPS (10 ng/mL) | 12.5 - 50 µM | TNF-α | Significant, dose-dependent reduction | [9] |

| RAW 264.7 Macrophages | P. aeruginosa LPS (10 ng/mL) | 12.5 - 50 µM | MCP-1 | Significant, dose-dependent reduction | [9] |

| RAW 264.7 Macrophages | Lipoteichoic Acid (LTA) | Not specified | Inflammatory mediators | Suppressed response | [10][11] |

| Human Synovial Fibroblasts | IL-1β (10 ng/mL) | Not specified | MMP-3 | ~80% reduction | [12] |

| Human Synovial Fibroblasts | IL-1β (10 ng/mL) | Not specified | MCP-1 | >60% reduction | [12] |

| Human Neutrophils | LPS | Not specified | TNF-α | Significantly suppressed | [2] |

| Human Neutrophils | LPS | Not specified | IL-10 | Significantly suppressed | [2] |

| Human PBMC | IFNγ | 10 µM | IL-33 | ~85% reduction | [13] |

Table 2: In Vivo Anti-inflammatory Effects of IDR-1002

| Animal Model | Disease/Stimulus Model | IDR-1002 Dosage & Route | Key Outcomes | Reference |

| CD-1 Mice | PMA-induced ear edema | Topical | Dampened ear edema, reduced pro-inflammatory cytokines, decreased neutrophil recruitment | [10][11] |

| C57BL/6J Mice | P. aeruginosa lung infection | Intranasal | Significant decrease in IL-6 in lungs, reduced alveolar macrophage infiltration, reduced gross pathology | [9][14] |

| BALB/c Mice | House Dust Mite (HDM) challenge | 6 mg/kg (subcutaneous) | Suppressed HDM-induced IL-33 in lungs, blunted airway hyper-responsiveness, reduced eosinophil and neutrophil accumulation | [15] |

| C57BL/6 Mice | S. aureus invasive infection | 200 µ g/mouse (i.p.) | Enhanced leukocyte recruitment, but no increase in pro-inflammatory TNF-α or IL-6 levels | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize the anti-inflammatory effects of IDR-1002.

In Vitro Cell Culture and Stimulation

-

Cell Lines:

-

Murine Macrophages (RAW 264.7): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are typically plated and allowed to adhere overnight before experiments.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8] Monocytes can be further enriched from this population.[8]

-

-

Stimulation Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for ELISAs, 6-well for Western blots).

-

For inhibitor studies, cells are pre-treated with specific inhibitors (e.g., LY294002 for PI3K, SB203580 for p38) for 1 hour.[8][16]

-

IDR-1002 peptide (resuspended in endotoxin-free water or PBS) is added to the cells at desired concentrations (e.g., 10-50 µM). Pre-incubation times vary, from 30 minutes to 24 hours, depending on the assay.[6][9]

-

An inflammatory stimulus (e.g., LPS from P. aeruginosa at 10 ng/mL) is added.[9]

-

Supernatants and/or cell lysates are collected after a specified incubation period (e.g., 24 hours for cytokines).[9]

-

Cytokine and Chemokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify cytokine concentrations in cell culture supernatants or biological fluids.

-

Protocol:

-

96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).

-

Plates are washed and blocked to prevent non-specific binding.

-

Samples (supernatants) and a standard curve of known cytokine concentrations are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

The reaction is stopped with an acid (e.g., 2 N H₂SO₄), and the absorbance is read on a plate reader.[9] The concentration in samples is determined by comparison to the standard curve.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: To detect changes in the phosphorylation or abundance of key signaling proteins (e.g., p-p65, IκBα, p-CREB).

-

Protocol:

-

Following stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA or milk) and then incubated overnight with a primary antibody specific for the target protein (e.g., rabbit anti-phospho-p65).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[6] Membranes are often stripped and re-probed for total protein or a loading control (e.g., β-actin) to ensure equal loading.[6]

-

In Vivo Murine Inflammation Models

-

PMA-Induced Ear Edema (Sterile Inflammation):

-

CD-1 or C57BL/6 mice are anesthetized.

-

A chemical irritant, Phorbol 12-myristate 13-acetate (PMA), is applied topically to the ear to induce inflammation.

-

Immediately following PMA application, IDR-1002 (or a control vehicle) is applied topically to the same ear.[5][10]

-

After a set time (e.g., 6 hours), ear thickness is measured to quantify edema.[5] Ear punches may be taken for cytokine analysis or histology.[10][11]

-

-

Pseudomonas aeruginosa Lung Infection:

-

Mice may be pre-treated with IDR-1002 via intranasal or other routes.

-

Mice are infected intranasally with a suspension of live P. aeruginosa (e.g., strain LESB58 mixed with alginate to mimic chronic infection).[9]

-

At a defined time point post-infection (e.g., 18-24 hours), mice are euthanized.

-

Bronchoalveolar lavage fluid (BALF) and lung tissue are collected to measure bacterial burden, leukocyte infiltration (cell counts), and cytokine levels (ELISA).[9][18]

Conclusion

The innate defense regulator peptide IDR-1002 represents a promising therapeutic candidate for a variety of inflammatory conditions. Its sophisticated mechanism of action, characterized by the suppression of the NF-κB pathway and promotion of CREB-mediated resolution pathways, allows it to selectively dampen harmful inflammation without compromising the host's ability to fight infection. Quantitative in vitro and in vivo data consistently demonstrate its ability to reduce pro-inflammatory cytokine production and limit inflammatory cell infiltration. The detailed protocols provided herein offer a foundation for further research into this and other immunomodulatory peptides, paving the way for novel anti-inflammatory therapies.

References

- 1. cbr.ubc.ca [cbr.ubc.ca]

- 2. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ability of Innate Defence Regulator Peptides IDR-1002, IDR-HH2 and IDR-1018 to Protect against Mycobacterium tuberculosis Infections in Animal Models | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Innate Defence Regulator Peptides: An Anti-Inflammatory Therapy? - Centre for Blood Research [cbr.ubc.ca]

- 6. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]

- 7. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2-MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]

- 10. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.sahmri.org.au [research.sahmri.org.au]

- 12. Modulation of interleukin-1β-induced inflammatory responses by a synthetic cationic innate defence regulator peptide, IDR-1002, in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory innate defence regulator (IDR) peptide alleviates airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Immunomodulatory Peptide IDR-1002: A Technical Guide to its Influence on Chemokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic innate defense regulator (IDR) peptide IDR-1002 and its significant impact on chemokine production. IDR-1002 has emerged as a promising immunomodulatory agent with the potential for therapeutic applications in infectious and inflammatory diseases. This document details the quantitative effects of IDR-1002 on various chemokines, outlines the experimental protocols for assessing these effects, and illustrates the key signaling pathways and experimental workflows.

Introduction to IDR-1002 and its Role in Chemokine Modulation

Innate defense regulator (IDR) peptides are a class of synthetic molecules designed to modulate the innate immune system. IDR-1002, a 12-amino-acid peptide (VQRWLIVWRIRK-NH2), has demonstrated potent immunomodulatory activity, primarily through its ability to enhance the production of chemokines.[1][2] This targeted chemokine induction is crucial for orchestrating the recruitment of immune cells, such as neutrophils and monocytes, to sites of infection or inflammation, thereby enhancing the host's defense mechanisms.[1][3] Unlike direct antimicrobial peptides, IDR-1002's mechanism of action focuses on amplifying the host's own immune response, a strategy that may reduce the likelihood of microbial resistance.

Quantitative Effects of IDR-1002 on Chemokine Production

IDR-1002 has been shown to be a potent inducer of a range of chemokines in various cell types. The following tables summarize the quantitative data from key studies, providing a clear comparison of its effects.

Table 1: Effect of IDR-1002 on Chemokine Protein Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Chemokine | IDR-1002 Concentration (µg/mL) | Fold Increase vs. Control | Reference |

| CXCL8 (IL-8) | 20 | >10-fold vs. IDR-1 | [1] |

| 100 | >10-fold vs. IDR-1 | [1] | |

| CCL2 (MCP-1) | 20 | >10-fold vs. IDR-1 | [1] |

| 100 | >10-fold vs. IDR-1 | [1] | |

| CCL7 (MCP-3) | 100 | Significant Induction | [1] |

| CXCL1 (GRO-α) | 100 | Significant Induction | [1] |

Data is presented as a summary from Nijnik et al., 2010, which demonstrated a significantly stronger activity of IDR-1002 compared to its predecessor, IDR-1.

Table 2: Effect of IDR-1002 on Chemokine Gene Expression in Mouse Bone Marrow-Derived Macrophages

| Gene | IDR-1002 Concentration (µg/mL) | Fold Increase vs. Control (mRNA levels) | Time Point | Reference |

| Ccl4 (MIP-1β) | 100 | ~4 | 4 hours | [1] |

| Ccl7 (MCP-3) | 100 | ~3 | 4 hours | [1] |

| Ccl20 (MIP-3α) | 100 | ~8 | 4 hours | [1] |

| Cxcl1 (KC) | 100 | ~6 | 4 hours | [1] |

Data is derived from qRT-PCR analysis and represents the fold change in mRNA expression relative to unstimulated control cells.

Signaling Pathways Mediating IDR-1002-Induced Chemokine Production

The induction of chemokines by IDR-1002 is a complex process mediated by specific intracellular signaling pathways. Key studies have elucidated that IDR-1002 initiates signaling through a G-protein coupled receptor (GPCR), leading to the activation of downstream pathways including Phosphoinositide 3-kinase (PI3K), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Caption: Signaling pathway of IDR-1002-induced chemokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IDR-1002's effect on chemokine production.

Isolation and Culture of Human PBMCs

-

Blood Collection and PBMC Isolation: Whole blood is collected from healthy donors in heparinized tubes. PBMCs are isolated by density gradient centrifugation using Ficoll-Paque PLUS (GE Healthcare).

-

Cell Culture: Isolated PBMCs are washed and resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

IDR-1002 Stimulation and Supernatant Collection

-

Peptide Preparation: A stock solution of IDR-1002 is prepared in sterile, endotoxin-free water. Serial dilutions are made in cell culture medium to achieve the desired final concentrations (e.g., 20 µg/mL and 100 µg/mL).

-

Cell Stimulation: The prepared IDR-1002 solutions are added to the cultured PBMCs. Control wells receive vehicle (medium) only.

-

Incubation and Supernatant Collection: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator. After incubation, the plates are centrifuged, and the cell-free supernatants are collected and stored at -80°C for subsequent chemokine analysis.

Chemokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the chemokine of interest (e.g., anti-human CXCL8) overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: The collected supernatants and a serial dilution of a known concentration of the recombinant chemokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the chemokine is added to each well and incubated for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

-

Substrate Development and Measurement: After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The optical density is measured at 450 nm using a microplate reader. The chemokine concentrations in the samples are calculated from the standard curve.

Analysis of Chemokine Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

-

Cell Culture and Stimulation: Mouse bone marrow-derived macrophages are cultured and stimulated with IDR-1002 (100 µg/mL) for 4 hours.

-

RNA Extraction: Total RNA is extracted from the cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a SuperScript III First-Strand Synthesis System (Invitrogen).

-

qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and specific primers for the target chemokine genes (e.g., Ccl4, Ccl7, Ccl20, Cxcl1) and a housekeeping gene (e.g., Gapdh). The reaction is run on a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.

| Gene (Human) | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| CXCL1 | GCT GCT CCT GCT CCT GGT A | GCA GGG CTC TTC GAG GAA G |

| CXCL8 | TTT GCC AAG GAG TGC TGT GC | GCT TGA AGT TCT CAG GGC TC |

| CCL2 | CCA GTC ACT ACC TGG AGG AG | GGG TTT GCT TGT CCA GGT G |

| CCL7 | CAG CCA GAT GCA GAG GAG C | GAC CCA CTC TTC AAG GAC AC |

| Gene (Mouse) | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Ccl4 | CAC CAC TGC CCT TGC TGT T | GAG GAG GTC TGG GCC ATC A |

| Ccl7 | TGC TCC AAG ACT GCA GCA A | GCT TCC AGG GAC ACC GAG T |

| Ccl20 | GGC TGA GAC TGA TGC TGA AAG | TCC TGG GAC TGA CTT TTT CAC |

| Cxcl1 | GCT GGG ATT CAC CTC AAG AA | AGG TGC CAT CAG AGC AGT CT |

Note: Primer sequences are sourced from publicly available databases and may require validation for specific experimental conditions.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the effect of IDR-1002 on chemokine production.

Caption: Workflow for analyzing IDR-1002's effect on chemokine protein secretion.

References

- 1. Complementary action of CXCL1 and CXCL8 in pathogenesis of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Cytokine Gene Expression in Human Thyroid Epithelial Cells Irradiated with HZE Particles (Iron Ions) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IDR-1002 in Modulating Host Defense Peptides: A Technical Guide

Abstract

Innate Defense Regulator (IDR) peptides represent a promising class of synthetic immunomodulatory agents derived from natural host defense peptides (HDPs). This technical guide focuses on IDR-1002, a 12-amino acid synthetic peptide (VQRWLIVWRIRK-NH2), and its multifaceted role in modulating the host immune response. IDR-1002 has demonstrated potent anti-inflammatory and anti-infective properties, primarily by influencing the production of chemokines and cytokines, and modulating key intracellular signaling pathways. This document provides a comprehensive overview of the mechanisms of action of IDR-1002, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying biological processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction to IDR-1002

IDR-1002 is a synthetic cationic peptide developed from a library of bactenecin (B179754) derivatives.[1] Unlike many antimicrobial peptides, the primary mechanism of IDR-1002 is not direct microbial killing but rather the modulation of the host's innate immune response.[1] It has shown significant efficacy in various preclinical models of infection and inflammation.[2] IDR-1002 enhances pathogen clearance by augmenting leukocyte recruitment to the site of infection while simultaneously dampening excessive inflammatory responses that can lead to tissue damage.[3][4][5] This dual activity makes it a compelling candidate for therapeutic development against a range of infectious and inflammatory diseases.[6][7]

Mechanism of Action: Modulation of Host Immune Responses

IDR-1002 exerts its immunomodulatory effects through a complex interplay of signaling pathways and cellular responses. Its primary functions include the induction of chemokines, suppression of pro-inflammatory cytokines, and enhancement of cellular adhesion and migration.

Chemokine Induction and Leukocyte Recruitment

A hallmark of IDR-1002's activity is its potent ability to induce the production of chemokines, which are crucial for recruiting immune cells to sites of infection or injury.[3][4][5] Studies have shown that IDR-1002 is more potent at inducing chemokines in human peripheral blood mononuclear cells (PBMCs) than the natural HDP LL-37 and other synthetic peptides like IDR-1.[8] This enhanced chemokine induction is associated with improved protective activity in vivo.[3][4][5] The protective effects of IDR-1002 are linked to the increased in vivo production of chemokines and the subsequent recruitment of neutrophils and monocytes.[3][4][5]

Anti-Inflammatory Properties

Despite its ability to induce a robust chemokine response, IDR-1002 also possesses strong anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines in response to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid.[6][7][9] For instance, in murine macrophage-like RAW 264.7 cells, IDR-1002 significantly reduces the LPS-induced production of TNF-α, IL-6, and MCP-1.[2] This anti-inflammatory activity is crucial for preventing the excessive inflammation that often accompanies severe infections.[2]

Signaling Pathways Modulated by IDR-1002

The immunomodulatory effects of IDR-1002 are mediated through the activation and inhibition of several key intracellular signaling pathways.

-

NF-κB Pathway: IDR-1002 has been shown to inhibit the nuclear translocation of NF-κB, a central regulator of inflammatory gene expression. This inhibition is achieved by preventing the degradation of IκBα, an inhibitor of NF-κB.

-

MAPK Pathway: IDR-1002 activates the p38 and ERK1/2 mitogen-activated protein kinase (MAPK) pathways. This activation is required for the induction of chemokines.[10][11]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also involved in the action of IDR-1002, particularly in enhancing monocyte migration and adhesion.[12]

-

CREB Pathway: IDR-1002 induces the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) via the p38/ERK1/2-MSK1 signaling cascade.

Quantitative Data on IDR-1002 Activity

The following tables summarize the quantitative effects of IDR-1002 on various cellular responses as reported in the literature.

Table 1: In Vitro Effects of IDR-1002 on Cytokine and Chemokine Production

| Cell Type | Stimulant | IDR-1002 Concentration | Measured Molecule | Effect | Reference |

| RAW 264.7 cells | LPS (10 ng/ml) | 12.5, 25, 50 µM | IL-6, TNF-α, MCP-1 | Dose-dependent reduction | [2][13] |

| Human PBMCs | - | Not specified | Chemokines | Strong induction | [3][4][5] |

| Human Bronchial Epithelial (HBE) cells | - | 5x10⁻⁴ to 50 µM | IL-6, IL-8 | Dose-dependent increase | [2] |

| Chicken Hepatocyte Co-culture | - | Not specified | RANTES, M-CSF | Increased levels | [14][15] |

| Chicken Hepatocyte Co-culture | LTA | Not specified | IL-6, CXCLi2, IFN-γ | Ameliorated release | [14][15] |

Table 2: In Vivo Effects of IDR-1002 in a Murine Model of P. aeruginosa Lung Infection